Braco-19 is a synthetic, small-molecule G-quadruplex stabilizing ligand that exhibits high affinity and selectivity for G-quadruplex DNA structures over duplex DNA. [] It is a trisubstituted acridine derivative, specifically N,N'-(9-{[4-(dimethylamino)phenyl]amino}acridine-3,6-diyl)bis(3-pyrrolidin-1-ylpropanamide). [] Braco-19 has emerged as a valuable tool in scientific research for investigating the biological roles of G-quadruplexes and exploring their potential as therapeutic targets for various diseases, particularly cancer. [, , , , , , , , , , , , ]
Braco-19 was developed as part of a series of compounds aimed at targeting telomerase, an enzyme often upregulated in cancer cells. The compound's classification falls under the category of telomerase inhibitors and G-quadruplex stabilizers. Its primary mechanism involves binding to G-quadruplex structures formed by telomeric DNA, thereby preventing the enzyme from elongating telomeres and promoting tumor growth .
The synthesis of Braco-19 involves several key steps that leverage established synthetic routes for acridine derivatives.
The synthesis process has been optimized to ensure high yields while maintaining the compound's potency against telomerase .
Braco-19 features a tricyclic acridine structure that allows for effective intercalation into DNA structures. Key structural details include:
The compound's ability to stabilize G-quadruplex structures is attributed to its planar aromatic system, which facilitates π-stacking interactions with nucleobases .
Braco-19 primarily engages in non-covalent interactions with nucleic acids, specifically targeting G-quadruplex formations. Key reactions include:
The mechanism by which Braco-19 exerts its anticancer effects involves several steps:
This multi-faceted mechanism highlights Braco-19's potential as a therapeutic agent against tumors characterized by high telomerase activity.
Braco-19 possesses several notable physical and chemical properties:
These properties are crucial for formulating Braco-19 into viable therapeutic agents .
Braco-19's primary applications lie within the realm of cancer therapeutics:
Braco-19 (N,N'-(9-(4-(Dimethylamino)phenylamino)acridine-3,6-diyl)bis(3-(pyrrolidin-1-yl)propanamide) hydrochloride) represents a rationally designed small molecule targeting non-canonical nucleic acid secondary structures. As a trisubstituted acridine derivative, it specifically stabilizes G-quadruplex (G4) DNA conformations – four-stranded structures formed by guanine-rich sequences through Hoogsteen hydrogen bonding. These structures are overrepresented in oncogene promoters and telomeric regions, making them attractive therapeutic targets in oncology and virology. Braco-19 emerged from systematic drug design efforts to exploit the distinctive structural features of G-quadruplexes compared to duplex DNA, offering a novel mechanism for selective interference with pathological cellular processes [3] [7].
Braco-19 was developed through computer-aided molecular modeling based on the structural requirements of parallel-stranded telomeric G-quadruplexes. Researchers engineered its molecular architecture to optimize stacking interactions with G-quartets while incorporating side chains to engage with quadruplex grooves:
This design strategy specifically targeted the topological constraints of human telomeric G-quadruplexes, particularly the parallel conformation observed in crystallographic studies. The structure-activity relationship optimization focused on achieving high-affinity binding (Kd in the nanomolar range) while minimizing duplex DNA intercalation. Surface plasmon resonance studies confirmed Braco-19's high-affinity binding to telomeric G-quadruplexes (KD ~10-8 M) with significantly weaker binding to duplex DNA or single-stranded structures [3] [6] [7].
Table 1: Evolution of G-Quadruplex Ligands Leading to Braco-19
Ligand Generation | Representative Compounds | Key Limitations | Braco-19 Improvements |
---|---|---|---|
First-generation | TMPyP4, Porphyrins | Low selectivity, duplex DNA binding | Enhanced G4 specificity |
Second-generation | Telomestatin, Natural Products | Synthetic complexity, poor bioavailability | Synthetic accessibility |
Acridine-based | Mono- and di-substituted acridines | Moderate potency | Optimized trisubstituted design for enhanced stacking and groove interactions |
Braco-19 exerts dual mechanisms in telomere biology by interfering with both the catalytic and capping functions of telomerase. The compound stabilizes G-quadruplex structures in the single-stranded 3' telomeric overhang, creating a structural impediment to telomerase access:
Telomerase Inhibition: By locking the telomeric DNA in G-quadruplex conformations, Braco-19 prevents telomerase from catalyzing telomeric DNA synthesis. TRAP (Telomeric Repeat Amplification Protocol) assays demonstrated dose-dependent telomerase suppression in glioma cells (U87, U251) with near-complete inhibition at 5μM concentrations after 72 hours. Time-course studies revealed maximal inhibition occurring by day 9 of continuous exposure [1] [2].
Telomere Uncapping: Beyond inhibiting elongation, Braco-19 disrupts the telomere-protective Shelterin complex. This induces:
In UXF1138L uterine carcinoma xenograft models (tumors with critically short telomeres: 2.7kb), chronic administration (2mg/kg/day i.p.) produced 96% growth inhibition compared to controls and induced partial regressions. Immunohistochemical analysis of treated xenografts confirmed loss of nuclear hTERT expression, validating the compound's mechanism of action [1] [2] [6].
Table 2: Cellular Consequences of Braco-19-Induced Telomere Targeting
Biological Process | Effect of Braco-19 | Timeframe | Functional Outcome |
---|---|---|---|
Telomerase Catalysis | Inhibition of telomeric DNA synthesis | Immediate (hours) | Blocked telomere elongation |
Telomere Capping | Shelterin complex displacement | Intermediate (days) | DNA damage response activation |
Cell Proliferation | Senescence/apoptosis induction | Short-term (15 days in vitro) | Growth arrest and cell death |
Telomere Length | Progressive shortening (~0.4kb) | Sustained exposure | Critical telomere attrition |
Braco-19 belongs to the trisubstituted acridine class of G-quadruplex ligands, distinguished by its specific structural and functional properties:
Topology Preference: Molecular dynamics simulations (27.5 μs total) revealed Braco-19 binds most stably to parallel G-quadruplex topologies (MM-GBSA binding energy: -43.2 kcal/mol) compared to hybrid (-38.7 kcal/mol) or antiparallel (-36.1 kcal/mol) forms. This preference aligns with its rational design based on parallel scaffolds. The compound induces a population shift toward parallel conformations when binding polymorphic G-quadruplex sequences [3].
Binding Mode Specificity: Braco-19 primarily utilizes end-stacking interactions on external G-quartets, with its cationic side chains extending into adjacent grooves. This contrasts with groove-binding modes observed for some distamycin derivatives or intercalation preferences of porphyrin-based ligands. Base flipping events enhance binding through induced-fit mechanisms that optimize contact surfaces [3].
Selectivity Profile: While designed for telomeric G4 structures, Braco-19 demonstrates measurable binding to promoter G-quadruplexes (e.g., MYC promoter, KD ~10-8 M) and viral G-quadruplexes. However, its moderate duplex DNA affinity (groove binding with MM-GBSA energy: -40.5 kcal/mol) remains a pharmacokinetic challenge, contributing to off-target effects that limit therapeutic index. This distinguishes it from highly selective ligands like PhenDC3 or quarfloxin (CX-3552) that show minimal duplex interaction [3] [5] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7